molecular formula C11H23N3O B14793109 2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

Cat. No.: B14793109
M. Wt: 213.32 g/mol
InChI Key: LFPSXISSXRJOII-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group, an isopropyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method is the reaction of 2-amino-N-isopropylpropanamide with (S)-1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-isopropyl-N-((1-methylpiperidin-4-yl)methyl)propanamide
  • 2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide

Uniqueness

2-Amino-N-isopropyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is unique due to its specific structural features, such as the presence of the (S)-1-methylpyrrolidine ring. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-N-(1-methylpyrrolidin-3-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C11H23N3O/c1-8(2)14(11(15)9(3)12)10-5-6-13(4)7-10/h8-10H,5-7,12H2,1-4H3

InChI Key

LFPSXISSXRJOII-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCN(C1)C)C(=O)C(C)N

Origin of Product

United States

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